molecular formula C22H29OP B13384924 Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- CAS No. 207220-71-1

Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-

Cat. No.: B13384924
CAS No.: 207220-71-1
M. Wt: 340.4 g/mol
InChI Key: BPCNGVCAHAIZEE-UHFFFAOYSA-N
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Description

[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene: is a complex organic compound characterized by its unique structural features This compound consists of a cyclohexyl ring substituted with a methyl and a propan-2-yl group, connected to a phenylphosphoryl group, which is further linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene typically involves multi-step organic reactions The initial step often includes the preparation of the cyclohexyl ring with the desired substituents This can be achieved through catalytic hydrogenation of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Generation of phosphine or phosphite compounds.

    Substitution: Introduction of halogenated or aminated benzene derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s derivatives are investigated for their potential as enzyme inhibitors or activators, influencing various biochemical pathways.

Medicine: The compound and its analogs are explored for their therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.

Industry: In industrial applications, the compound is utilized as a precursor for the synthesis of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target proteins.

Comparison with Similar Compounds

Uniqueness: The unique combination of a cyclohexyl ring with a phenylphosphoryl group and a benzene ring distinguishes [[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene from other compounds

Properties

IUPAC Name

[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCNGVCAHAIZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431316
Record name Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207220-71-1
Record name Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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